Benzenamine, 4-(4-phenylbutyl)-
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Overview
Description
Benzenamine, 4-(4-phenylbutyl)-: is an organic compound that belongs to the class of aromatic amines. It consists of a benzene ring substituted with an amine group (NH2) and a 4-phenylbutyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing benzenamine derivatives involves the nucleophilic aromatic substitution of aryl halides.
Reductive Amination: Another method involves the reductive amination of benzaldehyde derivatives with an appropriate amine source.
Industrial Production Methods: Industrial production of benzenamine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired derivative and its applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-(4-phenylbutyl)- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert benzenamine derivatives into their corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide ions or alkoxide ions.
Major Products Formed:
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 4-(4-phenylbutyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of aromatic amines on biological systems. It can be used in assays to investigate enzyme activity and protein interactions .
Medicine: They are explored for their pharmacological properties, including their potential as therapeutic agents .
Industry: In the industrial sector, benzenamine derivatives are used in the production of dyes, pigments, and polymers. They are also employed as stabilizers and antioxidants in various industrial processes .
Mechanism of Action
The mechanism of action of benzenamine, 4-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The aromatic ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
- Benzenamine, 4-(phenylmethyl)-
- Benzenamine, 4-(butyl)-
- Benzenamine, 4-(ethyl)-
Comparison: Benzenamine, 4-(4-phenylbutyl)- is unique due to the presence of the 4-phenylbutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its interactions with biological targets compared to other benzenamine derivatives .
Properties
CAS No. |
104800-11-5 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
4-(4-phenylbutyl)aniline |
InChI |
InChI=1S/C16H19N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9,17H2 |
InChI Key |
OLKOPIUIBTXVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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